molecular formula C23H22ClN5O B11431503 N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11431503
M. Wt: 419.9 g/mol
InChI Key: QCWAGGVOJCKNNV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the 3-chloro-4-methylphenyl and 4-(morpholin-4-yl)phenyl groups through various coupling reactions. Common reagents and conditions include:

    Palladium-catalyzed cross-coupling reactions: (e.g., Suzuki or Stille coupling)

  • Nucleophilic substitution reactions
  • Amidation reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

  • Batch or continuous flow synthesis
  • Use of automated reactors
  • Purification techniques such as crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

  • Oxidation : Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
  • Reduction : Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Substitution : Halogen substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidizing agents : m-CPBA, hydrogen peroxide
  • Reducing agents : Hydrogen gas, palladium on carbon (Pd/C)
  • Nucleophiles : Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield primary or secondary amines.

Scientific Research Applications

  • Chemistry : As a building block for the synthesis of more complex molecules.
  • Biology : As a probe to study biological pathways and interactions.
  • Medicine : Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
  • Industry : Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. These may include:

  • Enzyme inhibition : Binding to and inhibiting the activity of specific enzymes.
  • Receptor modulation : Interacting with cellular receptors to modulate their activity.
  • Signal transduction pathways : Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyrimidine derivatives : Compounds with similar core structures but different substituents.
  • Morpholine-containing compounds : Compounds with a morpholine ring, which may have similar biological activities.

Uniqueness

N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H22ClN5O

Molecular Weight

419.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C23H22ClN5O/c1-16-3-6-18(15-20(16)24)26-22-21(27-23-25-9-2-10-29(22)23)17-4-7-19(8-5-17)28-11-13-30-14-12-28/h2-10,15,26H,11-14H2,1H3

InChI Key

QCWAGGVOJCKNNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N5CCOCC5)Cl

Origin of Product

United States

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